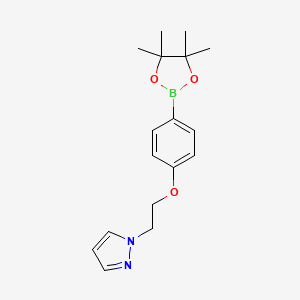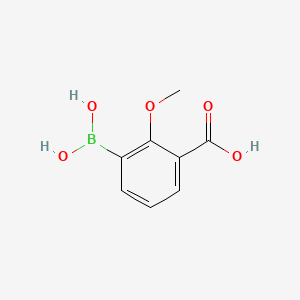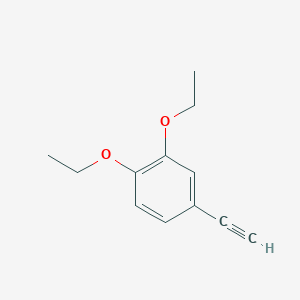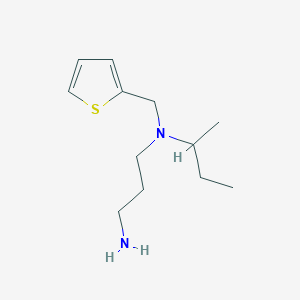![molecular formula C10H6O4 B1438562 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one CAS No. 1177271-53-2](/img/structure/B1438562.png)
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one, also known as 7-hydroxyfuranocoumarin, is a naturally occurring furanocoumarin found in various plants. It is an important intermediate in the biosynthesis of other furanocoumarins. This compound has been identified as having a wide range of biological activities, including antioxidant, antimicrobial, antifungal, anti-inflammatory, and anticancer activities.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Methods
Kumar et al. (2015) developed a green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating a more advanced and milder approach than previous methods. This process is significant for synthesizing structures related to furo-chromen-4-ones, with potential in various therapeutic applications due to promising binding with therapeutic targets (Kumar, Kaur, Gupta, & Sharma, 2015).
Synthesis of Heterocyclic Systems
Popova et al. (2019) explored the synthesis of various heterocyclic systems, including furo[2,3-b:2',3'-f]chromen-3(2H)-one, through the inversed electron-demand hetero-Diels–Alder reaction. This method contributes to the development of complex heterocyclic compounds that could have applications in pharmaceutical and material sciences (Popova, Mrug, Bondarenko, & Frasinyuk, 2019).
Crystal Structure Analysis
The crystal structure of 3-(hydroxymethyl)chromone was analyzed by Ishikawa (2015), revealing insights into the molecular arrangement and interactions in chromen-4-one derivatives. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their application in various scientific fields (Ishikawa, 2015).
Synthesis and Biological Screening
Khan et al. (2003) synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one, exhibiting significant cytotoxic and bactericidal activities. Such compounds are essential for developing new pharmaceutical agents with potential antibacterial properties (Khan et al., 2003).
Facile Three-Component Synthesis
Ghorbani and Kiyani (2014) reported a facile method for synthesizing 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives using a three-component strategy. This method is notable for its simplicity and efficiency, which is crucial in the synthesis of complex organic molecules (Ghorbani & Kiyani, 2014).
Eigenschaften
IUPAC Name |
10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h2-4,11H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLXNDOUGBEARL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=COC3=C2C(=CC(=C3)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)


![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)



![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)



![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)

